molecular formula C19H14ClN3O3S B12036408 (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12036408
M. Wt: 399.9 g/mol
InChI Key: GOEIIWFADGXJEK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a dimethoxybenzylidene moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with a thiazolo[3,2-b][1,2,4]triazole derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers can investigate its effects on different biological systems and identify potential therapeutic applications.

Medicine

In medicine, this compound may serve as a lead compound for drug development. Its pharmacological properties can be optimized to create new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to the presence of both the chlorophenyl and dimethoxybenzylidene groups. These functional groups may enhance its biological activity and provide unique properties that are not observed in other related compounds.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14ClN3O3S/c1-25-14-5-3-4-12(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)11-6-8-13(20)9-7-11/h3-10H,1-2H3/b15-10+

InChI Key

GOEIIWFADGXJEK-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.